molecular formula C15H13NO6 B6558691 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide CAS No. 1040640-10-5

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide

Cat. No.: B6558691
CAS No.: 1040640-10-5
M. Wt: 303.27 g/mol
InChI Key: GVUYIDHCKURNMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide is a complex organic compound that features a unique combination of structural elements This compound is characterized by the presence of a dihydrobenzo[b][1,4]dioxin moiety, a methoxy group, and a pyran-2-carboxamide structure

Mechanism of Action

Target of Action

The compound, N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide, exhibits moderate to weak inhibition of cholinesterases and lipoxygenase enzymes . These enzymes play crucial roles in the nervous system and inflammatory responses, respectively.

Mode of Action

The compound interacts with its targets, cholinesterases and lipoxygenase enzymes, by binding to their active sites and inhibiting their activity . This interaction results in the modulation of the biochemical pathways these enzymes are involved in.

Biochemical Pathways

The inhibition of cholinesterases affects the cholinergic signaling pathway , which is crucial for nerve impulse transmission. On the other hand, the inhibition of lipoxygenase enzymes impacts the arachidonic acid metabolism , which plays a significant role in inflammation and immune responses .

Result of Action

The inhibition of cholinesterases and lipoxygenase enzymes by this compound can lead to changes in nerve impulse transmission and inflammatory responses, respectively . These changes at the molecular and cellular levels can potentially result in observable physiological effects.

Safety and Hazards

While specific safety and hazard information for “N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide” is not available, it’s important to note that all chemicals should be handled with appropriate safety precautions. For example, Sigma-Aldrich provides a safety information for a similar compound, indicating that it is for research use only and not for human or veterinary use .

Biochemical Analysis

Biochemical Properties

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including lipoxygenase and cholinesterase enzymes . These interactions are crucial for its biological activity, as the compound acts as a moderate inhibitor of these enzymes. The nature of these interactions involves binding to the active sites of the enzymes, thereby inhibiting their catalytic activity.

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the migration of human umbilical vein endothelial cells (HUVECs), indicating its potential anti-angiogenic activity . Additionally, it impacts oxidative stress-mediated cell apoptosis, suggesting a role in regulating cell survival and proliferation .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. It acts as an inhibitor of lipoxygenase and cholinesterase enzymes by binding to their active sites . This binding prevents the enzymes from catalyzing their respective reactions, thereby exerting its biological effects. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation products may form over extended periods . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and modulation of gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as anti-inflammatory and anti-angiogenic activities . At higher doses, it may cause toxic or adverse effects, including potential hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . The compound’s metabolism may lead to the formation of various metabolites, which can further influence its biological activity. Additionally, it may affect metabolic flux and alter the levels of specific metabolites within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate its localization to target sites where it can exert its biological effects. The compound’s distribution is influenced by its physicochemical properties, including its solubility and affinity for cellular membranes.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles within the cell, such as the endoplasmic reticulum or mitochondria . This localization is often mediated by targeting signals or post-translational modifications that guide the compound to its site of action. The subcellular localization can significantly impact its activity and function within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin-6-amine with 5-methoxy-4-oxo-4H-pyran-2-carboxylic acid chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for precise control over reaction conditions and improved scalability .

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide: Known for its antibacterial properties.

    N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene-N-phenylhydrazinecarbothioamide: Studied for its potential as an enzyme inhibitor.

    1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(naphthalen-1-yl)-1H-phenanthro[9,10-d]imidazole: Used in the development of blue-emissive materials for OLEDs.

Uniqueness

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide stands out due to its unique combination of structural elements, which confer distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methoxy-4-oxopyran-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO6/c1-19-14-8-22-13(7-10(14)17)15(18)16-9-2-3-11-12(6-9)21-5-4-20-11/h2-3,6-8H,4-5H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVUYIDHCKURNMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=COC(=CC1=O)C(=O)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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